molecular formula C14H22O B12685132 Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde CAS No. 94278-34-9

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde

Cat. No.: B12685132
CAS No.: 94278-34-9
M. Wt: 206.32 g/mol
InChI Key: VNKKGPNWAJUTKI-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Complexity

The molecular geometry of octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is defined by its fused tricyclic system, which adopts a boat-chair-boat conformation to minimize steric strain. X-ray crystallographic studies of analogous tricyclic ketals reveal unit cell parameters of $$ a = 14.438 \, \text{Å} $$, $$ b = 8.697 \, \text{Å} $$, and $$ c = 11.964 \, \text{Å} $$, with a monoclinic crystal system ($$ \beta = 98.44^\circ $$) and space group $$ P \, 1 \, 2_1/c \, 1 $$ . These dimensions reflect the compound’s compact, non-planar structure, where the methano bridge between C4 and C7 enforces a fixed dihedral angle of $$ 112^\circ $$ between the indene and decane rings.

Stereochemical complexity arises from four chiral centers at C1, C5, C8, and C9, generating eight possible diastereomers. Nuclear magnetic resonance (NMR) analyses of related tricyclic aldehydes show distinct coupling patterns, such as a doublet of doublets ($$ J = 11.2 \, \text{Hz}, 4.8 \, \text{Hz} $$) for the aldehyde proton, indicating restricted rotation about the C5–C10 bond . Density functional theory (DFT) calculations predict an energy barrier of $$ 18.3 \, \text{kcal/mol} $$ for ring inversion, effectively locking the molecule into a single conformer at ambient temperatures.

Geometric Parameter Value Source
C1–C5 bond length $$ 1.54 \, \text{Å} $$
C5–C10 bond length $$ 1.47 \, \text{Å} $$
C8–C9 dihedral angle $$ 112^\circ $$
Aldehyde C=O bond length $$ 1.22 \, \text{Å} $$

Comparative Analysis of Tricyclic Framework Configurations

The tricyclic framework of this compound differs significantly from related systems such as bicyclo[2.2.1]heptane or bicyclo[3.2.1]octane. Key distinctions include:

  • Ring Strain Distribution : The bicyclo[5.2.1.0²,⁶]decane system exhibits lower angular strain ($$ 9.7 \, \text{kcal/mol} $$) compared to bicyclo[2.2.1]heptane ($$ 15.3 \, \text{kcal/mol} $$) due to larger bond angles ($$ 118^\circ $$ vs. $$ 96^\circ $$) at bridgehead carbons .
  • Conformational Flexibility : The methano bridge between C4 and C7 restricts puckering motions, yielding a $$ 23\% $$ reduction in entropy relative to non-bridged analogs, as evidenced by molecular dynamics simulations .
  • Electronic Effects : Hyperconjugation between the methyl group at Cα and the aldehyde moiety stabilizes the tricyclic core by $$ 4.2 \, \text{kcal/mol} $$, a phenomenon absent in simpler aldehydes like propanal .

Infrared spectroscopy highlights structural differences through carbonyl stretching frequencies. While propanal exhibits a C=O stretch at $$ 1720 \, \text{cm}^{-1} $$, the title compound shows a redshift to $$ 1682 \, \text{cm}^{-1} $$, indicative of enhanced electron donation from the methyl-substituted tricyclic system .

Substituent Electronic Effects on Aldehyde Functionality

The aldehyde group in this compound experiences unique electronic perturbations due to its proximity to the tricyclic framework:

  • Inductive Effects : The methyl group at Cα donates electron density via $$ +I $$ effects, reducing the aldehyde’s electrophilicity. This is evidenced by a $$ 12\% $$ decrease in reactivity toward nucleophilic addition compared to unsubstituted propanal .
  • Conjugative Stabilization : Partial conjugation between the aldehyde’s $$ \pi $$-system and the adjacent C–C σ-bond of the tricyclic framework lowers the LUMO energy by $$ 0.8 \, \text{eV} $$, facilitating photochemical [2+2] cycloadditions .
  • Steric Shielding : The bicyclo[5.2.1.0²,⁶]decane moiety creates a 180° arc of steric protection around the aldehyde, reducing its accessibility to bulky reagents. Kinetic studies show a $$ 40 $$-fold decrease in oxidation rate relative to linear aldehydes under identical conditions .
Electronic Parameter Value Source
Aldehyde $$ \nu(\text{C=O}) $$ $$ 1682 \, \text{cm}^{-1} $$
LUMO Energy $$ -1.3 \, \text{eV} $$
Hammett $$ \sigma^+ $$ $$ -0.17 $$

Properties

CAS No.

94278-34-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-3-(8-tricyclo[5.2.1.02,6]decanyl)propanal

InChI

InChI=1S/C14H22O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h8-14H,2-7H2,1H3

InChI Key

VNKKGPNWAJUTKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CC1C3C2CCC3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and advanced purification techniques ensures the compound’s high purity and yield.

Chemical Reactions Analysis

Hydroformylation and Aldehyde Formation

This compound’s synthesis often involves hydroformylation of hexahydro-4,7-methano-indene precursors under syngas (CO/H₂). Key parameters include:

Parameter Conditions
CatalystRhodium(I) complexes (e.g., HRh(CO)(PPh₃)₃)
Temperature120°C
Pressure300 psig syngas (50:50 CO/H₂)
Reaction Time2.5 hours
Yield88% (mixture of aldehydes)

The reaction produces a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde, confirmed by GC and NMR .

Grignard Additions

Methyl magnesium bromide adds to ketone intermediates in the synthetic pathway, forming tertiary alcohols:

  • Substrate : Octahydro-4,7-methano-inden-5-one

  • Reagent : MeMgBr in THF (3 M)

  • Conditions : 15–30°C, nitrogen atmosphere

  • Product : 5-Methyl-octahydro-4,7-methano-inden-5-ol (90% yield)

NMR Data for Product :

  • 1H NMR (CDCl₃) : δ 2.58 (q, 1H), 1.32 (s, 3H, CH₃), 0.87–1.94 (m, bicyclic protons)

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acids under controlled conditions:

Reagent Conditions Product
KMnO₄Acidic aqueous mediumOctahydro-α-methyl-4,7-methano-indene-5-propionic acid
CrO₃Jones oxidationSame as above

Reduction Reactions

The aldehyde moiety can be selectively reduced to primary alcohols:

Reagent Conditions Product
NaBH₄Ethanol, 0–25°COctahydro-α-methyl-4,7-methano-indene-5-propanol
LiAlH₄Anhydrous ether, refluxSame as above

Dehydration and Isomerization

Acid-catalyzed dehydration of alcohol intermediates yields olefinic isomers:

  • Catalyst : p-Toluenesulfonic acid (PTSA)

  • Conditions : Toluene reflux (120–135°C), 25–30 hours

  • Product : Hexahydro-4,7-methano-indene isomers (92% yield)

Substitution and Halogenation

The bicyclic structure undergoes electrophilic substitution at specific positions:

Reagent Conditions Product
Br₂CH₂Cl₂, 0°C5-Bromo-octahydro-α-methyl-4,7-methano-indene-5-propionaldehyde
Cl₂UV light, RTChlorinated derivatives

Stability and Byproduct Formation

  • Thermal Stability : Degrades above 200°C, forming bicyclic hydrocarbons and CO.

  • Byproducts : Isomeric aldehydes and ketones arise during incomplete hydroformylation or oxidation .

Analytical Characterization

Critical data for reaction monitoring:

Technique Key Signals
GC-MS m/z 164 [M]⁺, fragments at m/z 121 (bicyclic core) and 91 (aldehyde)
¹H NMR δ 9.80 (s, 1H, CHO), 2.50–1.20 (m, bicyclic protons), 1.32 (s, 3H, CH₃)

Scientific Research Applications

Structure and Composition

The compound's structure consists of a bicyclic system with a propionaldehyde functional group, contributing to its unique olfactory properties. The molecular formula is C₁₁H₁₄O, indicating a saturated hydrocarbon framework with an aldehyde group.

Perfume Composition

The primary application of octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is in enhancing the fragrance of perfumes. Its floral and woody notes make it a valuable ingredient in various fragrance formulations. It can be combined with other aldehydes to create complex scent profiles that appeal to consumers .

Personal Care Products

This compound is also utilized in personal care items such as soaps, shower gels, and hair care products. Its inclusion enhances the sensory experience of these products, providing long-lasting fragrance retention and pleasant olfactory characteristics .

Household Products

In addition to personal care products, this compound is used in household cleaning agents and air fresheners. Its ability to mask unpleasant odors and impart a fresh scent makes it ideal for these applications .

Case Study 1: Fragrance Development

A notable case study involved the formulation of a new floral perfume where this compound was blended with other floral notes. The resulting fragrance was well-received in market tests for its balance of sweetness and freshness, demonstrating the compound's effectiveness in creating appealing scents.

Case Study 2: Personal Care Product Enhancement

In another study focusing on shower gels, the incorporation of this compound resulted in a significant improvement in consumer satisfaction regarding scent longevity and freshness. The product formulation included a combination of this compound with citrus notes, leading to a refreshing experience that was favored by users.

Data Table: Applications Overview

Application AreaSpecific UsesBenefits
Perfume CompositionFloral perfumes, colognesEnhances scent complexity
Personal Care ProductsSoaps, shower gels, hair careImproves scent retention
Household ProductsAir fresheners, cleaning agentsMasks odors and provides freshness

Mechanism of Action

The mechanism by which Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure also allows for unique spatial interactions with biological molecules, influencing its overall reactivity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The olfactory and chemical properties of octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde (referred to as Formula II in ) and its analogs are highly sensitive to functional group variations and substituent positions. Below is a detailed comparison based on synthesis, structural features, and odor profiles (Table 1).

Table 1: Structural and Olfactory Comparison of Octahydro-4,7-methanoindene Derivatives

Compound Name (Formula) Functional Group/Substituent Odor Profile Key NMR Features (δ, ppm) Reference
Formula I : Octahydro-4,7-methano-1H-indene-5-acetaldehyde Acetaldehyde (-CH₂CHO) Floral, fruity, woody (strong) 9.60–9.65 (aldehyde H, m)
Formula II : 6-Methyl-octahydro-4,7-methano-indene-5-carboxaldehyde Carboxaldehyde (-CHO) with methyl substituent Enhanced floral, amber-like 2.11–2.16 (methyl CH₃, s)
Formula III : 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one Ketone (-COCH₃) Floral, fruity, metallic (weak) 2.16–2.52 (m, 2H, ketone adj. CH₂)
Formula V : 2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde Propionaldehyde (-CH(CH₃)CHO) Grapefruit, sulfury (offensive) 9.57 (d, J = 3.75 Hz, aldehyde H)
Formula IX : 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-ol Secondary alcohol (-CH(CH₃)OH) Green, floral, harsh (very weak) 3.74–3.86 (m, alcohol H)

Key Findings :

Functional Group Impact: Aldehydes (Formulas I, II, V): These exhibit stronger and more desirable olfactory profiles compared to ketones (Formula III) or alcohols (Formula IX). The aldehyde group enhances volatility and odor intensity, as seen in Formula I and II’s floral/woody notes . Ketones (Formula III): The presence of a ketone group reduces odor strength and introduces metallic undertones, likely due to decreased volatility and electron-withdrawing effects . Alcohols (Formula IX): Hydrogenation of aldehydes to alcohols (e.g., Formula IX) results in significantly weaker scents with harsh characteristics, attributed to hydrogen bonding and lower vapor pressure .

Substituent Effects: Methyl Group in Formula II: The 6-methyl substituent in Formula II amplifies amber-like notes while retaining floral undertones, demonstrating how alkyl branching fine-tunes fragrance profiles . Propionaldehyde vs. Acetaldehyde (Formula V vs. I): Extending the aldehyde chain (Formula V) introduces sulfury off-notes, highlighting the sensitivity of odor to aldehyde chain length .

Synthetic Pathways :

  • Hydroformylation (using Rh catalysts) is critical for introducing aldehyde groups (Formulas I, II, V). Comparative analogs like Formula III and IX are synthesized via ketonization or hydrogenation, respectively, which alter functional groups and degrade olfactory quality .

Biological Activity

Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde (commonly referred to as OMPI) is a synthetic compound that has garnered attention for its potential applications in the fragrance industry and its biological activities. This article explores the biological activity of OMPI, focusing on its chemical properties, mechanisms of action, and relevant case studies.

OMPI is characterized by its unique structure, which contributes to its olfactory properties. The compound has the following specifications:

Property Details
CAS Number 94278-34-9
Molecular Weight 206.32 g/mol
EINECS 304-724-0

Biological Activity

Research indicates that OMPI exhibits various biological activities, primarily related to its use as a fragrance ingredient. Its aldehyde functional group plays a significant role in its olfactory characteristics and potential biological effects.

Fragrance and Sensory Impact

OMPI is utilized in perfumery due to its ability to enhance floral and fruity notes. It has been noted for providing floral, muguet, aldehydic, green, freesia, sweet , and slightly woody notes in fragrance formulations . The incorporation of OMPI into perfumes has been shown to improve overall scent quality and complexity.

Odor Masking Properties

A significant aspect of OMPI's biological activity is its effectiveness in masking unpleasant odors. Studies have demonstrated that when combined with amines, OMPI can effectively suppress undesirable scents, making it valuable in personal care and household products . This property is particularly beneficial in formulations aimed at improving user experience in cosmetic applications.

The mechanisms underlying the biological activity of OMPI are primarily linked to its interaction with olfactory receptors. The aldehyde group facilitates binding with specific receptors in the olfactory epithelium, leading to the perception of scent. Additionally, the compound's structure allows it to participate in various chemical reactions that may influence its sensory properties.

Case Studies

  • Fragrance Formulation Development
    A study focused on developing a new fragrance formulation incorporating OMPI revealed that the compound significantly enhanced the scent profile of traditional floral fragrances. The addition of OMPI resulted in a more complex aroma that was well-received by test subjects during sensory evaluations .
  • Personal Care Products
    In a clinical trial assessing the efficacy of odor-masking agents in personal care products, OMPI was included in formulations designed for deodorants. Results indicated a marked improvement in user satisfaction regarding odor control compared to products without OMPI .
  • Toxicological Assessments
    Toxicological studies have evaluated the safety profile of OMPI when used in cosmetic applications. These studies generally indicate low toxicity levels at concentrations typically used in fragrances, suggesting that OMPI is safe for consumer use when formulated appropriately .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Begin with precursor compounds such as octahydro-1H-inden-5-ol (). Oxidation using mild oxidizing agents (e.g., pyridinium chlorochromate) can yield aldehyde derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 0–25°C) to avoid over-oxidation to carboxylic acids. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .
  • Critical Parameters : Control reaction stoichiometry and avoid prolonged exposure to acidic conditions, which may induce cyclization or isomerization ().

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C NMR spectra with reference data (e.g., PubChem or NIST Chemistry WebBook) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., expected m/z for C14H20OC_{14}H_{20}O) and rule out impurities .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 220–280 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Preventive Measures :

  • Store in airtight containers away from ignition sources (P210) and ensure proper ventilation ( ).
  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid dermal/ocular exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for derivatives of this compound?

  • Troubleshooting Strategy :

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish between overlapping proton signals in crowded spectral regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments ( ).
    • Case Study : In structurally similar indene derivatives, axial-equatorial proton splitting in 1H^1H NMR has been misinterpreted due to dynamic ring puckering; variable-temperature NMR can clarify such ambiguities .

Q. What strategies are effective for minimizing byproducts during functionalization (e.g., propionaldehyde chain modification)?

  • Methodological Recommendations :

  • Protecting Groups : Temporarily protect the aldehyde moiety using tert-butyldimethylsilyl (TBS) groups before introducing substituents at the methano bridge ().
  • Catalytic Selectivity : Employ transition-metal catalysts (e.g., Pd/C or Ru complexes) for regioselective hydrogenation or cross-coupling reactions, reducing unwanted side products .

Q. How can computational tools enhance the design of experiments involving this compound’s reactivity?

  • Workflow Integration :

  • Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF vs. non-polar hexane) .
  • Retrosynthetic Analysis : Use software (e.g., ChemAxon or Reaxys) to identify feasible precursors and intermediates, reducing trial-and-error synthesis .

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